(2E)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-CYANO-3-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]-2-PROPENAMIDE is a complex organic compound that features a cyano group, a dichlorobenzyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]-2-PROPENAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with indole under basic conditions to form the intermediate 1-(2,4-dichlorobenzyl)-1H-indole. This intermediate is then subjected to a Knoevenagel condensation with cyanoacetic acid or its derivatives to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-2-CYANO-3-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The cyano group and indole moiety are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with antiseptic properties.
2,4-Dichlorobenzonitrile: Another derivative with applications in organic synthesis and industry.
Uniqueness
(E)-2-CYANO-3-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]-2-PROPENAMIDE is unique due to its combination of a cyano group, dichlorobenzyl group, and indole moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds.
Properties
Molecular Formula |
C19H13Cl2N3O |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
(E)-2-cyano-3-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C19H13Cl2N3O/c20-15-6-5-12(17(21)8-15)10-24-11-14(7-13(9-22)19(23)25)16-3-1-2-4-18(16)24/h1-8,11H,10H2,(H2,23,25)/b13-7+ |
InChI Key |
PMZDGWKGHARHGA-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.